molecular formula C17H19NO2 B5846058 N-[4-(benzyloxy)phenyl]-2-methylpropanamide

N-[4-(benzyloxy)phenyl]-2-methylpropanamide

Cat. No.: B5846058
M. Wt: 269.34 g/mol
InChI Key: DJJDQFCPCFDGTN-UHFFFAOYSA-N
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Description

N-[4-(Benzyloxy)phenyl]-2-methylpropanamide is an organic compound characterized by a benzyloxy-substituted phenyl ring attached to a 2-methylpropanamide group. This compound is structurally related to several pharmacologically active agents, particularly those targeting receptors or enzymes where aromatic and amide functionalities play critical roles .

Properties

IUPAC Name

2-methyl-N-(4-phenylmethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-13(2)17(19)18-15-8-10-16(11-9-15)20-12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJDQFCPCFDGTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-2-methylpropanamide typically involves the reaction of 4-benzyloxyaniline with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the amide group.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-2-methylpropanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be employed in the study of enzyme inhibitors and receptor ligands.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Benzyloxy vs. Benzoyl Groups
  • N-(4-Benzoylphenyl)-2-methylpropanamide (CAS 118059-80-6): Replacing the benzyloxy group with a benzoyl (C₆H₅CO–) introduces a strong electron-withdrawing effect. The molecular weight increases slightly (267.32 g/mol vs. 241.29 g/mol for the benzyloxy analog) .
  • Impact : Benzoyl derivatives often exhibit enhanced stability but reduced solubility compared to benzyloxy analogs due to decreased polarity.
Fluorophenoxy and Dichlorophenoxy Derivatives
  • SNAP 94847 Hydrochloride: Contains a 3,4-difluorophenoxy group, which introduces electron-withdrawing fluorine atoms. This modification increases lipophilicity and may improve blood-brain barrier penetration .
  • Molecular weight: 414.28 g/mol .
Methoxy Substituents
  • (E)-3-[4-(Benzyloxy)phenyl]-N-(4-methoxyphenyl)-2-propenamide : Incorporates a methoxy group on the terminal phenyl ring, increasing electron density and steric hindrance. Molecular weight: 359.42 g/mol .

Variations in the Amide Substituent

Branching and Steric Effects
  • N-(4-(Benzyloxy)phenyl)acetamide: Features a simpler acetamide group (CH₃CO–) instead of 2-methylpropanamide. Molecular weight: 241.29 g/mol.
  • N-(3-(2-Aminothiazol-4-yl)-4-(benzyloxy)phenyl)-4-methoxybenzamide (Compound 3d): Replaces the 2-methylpropanamide with a 4-methoxybenzamide group. Melting point: 202–203°C, indicating higher crystalline stability due to planar aromatic substituents .
Sulfonyl and Thioether Groups
  • Molecular weight: 413 g/mol .
  • N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropanamide (Compound 8a): A thioether (–S–) linkage increases flexibility and may modulate redox activity .

Physical and Spectral Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reference
N-[4-(Benzyloxy)phenyl]acetamide 241.29 Not reported Acetamide, benzyloxy
Compound 3d () Not reported 202–203 4-Methoxybenzamide, aminothiazole
SNAP 94847 Hydrochloride 515.03 Not reported Difluorophenoxy, piperidinyl
N-(4-Benzoylphenyl)-2-methylpropanamide 267.32 Not reported Benzoyl, 2-methylpropanamide

Biological Activity

N-[4-(benzyloxy)phenyl]-2-methylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzyloxy group attached to a phenyl ring, which is further linked to a 2-methylpropanamide moiety. This structural configuration is believed to enhance its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can modulate the activity of these targets, leading to various cellular responses:

  • Enzyme Inhibition : The benzyloxy group enhances binding affinity, allowing the compound to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as a ligand for certain receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity by inducing apoptosis in cancer cells. This effect is mediated through the accumulation of reactive oxygen species (ROS), leading to cell death.

  • Cell Lines Tested : In vitro studies have shown efficacy against various cancer cell lines, including breast and lung cancer cells.
  • Mechanism : The compound's mechanism involves disrupting mitochondrial function and promoting ceramide accumulation, which is linked to apoptosis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest effectiveness against certain bacterial strains, making it a candidate for further investigation in antimicrobial drug development.

Research Findings

Numerous studies have investigated the biological activity of this compound:

  • Cell Viability Assays : Experiments demonstrated that treatment with this compound significantly reduced cell viability in cancer cell lines compared to controls.
    Cell LineIC50 (µM)Reference
    MDA-MB-231 (Breast)15
    A549 (Lung)20
  • Mechanistic Studies : Investigations into the molecular pathways revealed that this compound induces apoptosis through ROS generation and ceramide accumulation.
  • Comparative Studies : When compared with other compounds in similar classes, this compound showed superior potency in inhibiting cell growth .

Case Studies

A notable case study involved the application of this compound in an experimental model of breast cancer. The results indicated that:

  • Tumor Growth Inhibition : Mice treated with the compound showed a significant reduction in tumor size compared to untreated controls.
  • Survival Rates : Enhanced survival rates were observed in treated groups, highlighting its potential as an effective therapeutic agent.

Q & A

Q. What are the established synthetic routes for N-[4-(benzyloxy)phenyl]-2-methylpropanamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves a multi-step approach, starting with functionalization of the phenyl ring. A common method includes:

  • Step 1: Benzyl protection of 4-aminophenol using benzyl chloride in an alkaline medium (e.g., KOH/ethanol) to form 4-(benzyloxy)aniline .
  • Step 2: Acylation with 2-methylpropanoyl chloride under anhydrous conditions (e.g., DCM, triethylamine as base) to yield the final product .
  • Optimization: Key factors include temperature control (60–80°C for benzylation), stoichiometric excess of acylating agent (1.2–1.5 equivalents), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Evidence from analogous compounds shows that starting material purity (e.g., capsular vs. tablet forms) can impact yields by ~8% .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify the benzyloxy group (δ 5.0–5.2 ppm for OCH₂Ph), amide proton (δ 8.1–8.3 ppm), and methyl groups (δ 1.2–1.4 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]+ at m/z 284.1284 for C₁₈H₂₁NO₂) .
  • HPLC: Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) .

Q. How can researchers screen for potential biological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays: Use kinetic assays (e.g., Michaelis-Menten plots) to evaluate inhibition constants (Kᵢ) against targets like cyclooxygenase (COX) or microbial enzymes .
  • Antimicrobial Testing: Perform minimum inhibitory concentration (MIC) assays in bacterial/fungal cultures (e.g., E. coli, C. albicans) with serial dilutions (1–256 µg/mL) .
  • Cytotoxicity Screening: MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC₅₀ values .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved?

Methodological Answer:

  • Reproducibility Checks: Re-test under controlled conditions (pH, temperature, solvent) to rule out environmental variability .
  • Purity Reassessment: Re-analyze compound purity via HPLC and NMR to identify contaminants (e.g., unreacted starting materials) .
  • Stereochemical Analysis: Use chiral HPLC or circular dichroism (CD) to confirm absence of enantiomeric impurities affecting activity .

Q. What strategies are effective for studying the mechanism of enzyme inhibition?

Methodological Answer:

  • Kinetic Analysis: Determine inhibition type (competitive/non-competitive) using Lineweaver-Burk plots with varying substrate concentrations .
  • X-ray Crystallography: Co-crystallize the compound with target enzymes (e.g., COX-2) to identify binding interactions at atomic resolution .
  • Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) to infer interaction forces (e.g., hydrogen bonding, hydrophobic effects) .

Q. How can computational methods enhance understanding of structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular Docking: Use software (e.g., AutoDock Vina) to predict binding poses in enzyme active sites, focusing on benzyloxy and methylpropanamide motifs .
  • QSAR Modeling: Develop regression models correlating substituent electronic parameters (Hammett σ) with bioactivity data from derivatives .

Q. What methodologies optimize metabolic stability for in vivo studies?

Methodological Answer:

  • Liver Microsome Assays: Incubate the compound with rat/human liver microsomes (37°C, NADPH cofactor) and monitor degradation via LC-MS to identify metabolic hotspots (e.g., benzyloxy demethylation) .
  • Prodrug Design: Modify labile groups (e.g., esterification of amides) to enhance stability, followed by enzymatic activation studies .

Q. How can researchers design derivatives to explore SAR?

Methodological Answer:

  • Functional Group Replacement: Synthesize analogs with halogen (Br, Cl) or methoxy substitutions on the phenyl ring to assess electronic effects .
  • Bioisosteric Swaps: Replace the benzyloxy group with thiophene or furan rings to evaluate steric and electronic impacts on binding .

Q. What advanced techniques validate target engagement in cellular models?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA): Monitor protein stabilization upon compound binding in lysates or live cells using Western blotting .
  • Pull-Down Assays: Immobilize the compound on beads and identify bound proteins via mass spectrometry .

Q. How can reaction mechanisms for novel synthetic pathways be elucidated?

Methodological Answer:

  • Isotopic Labeling: Use ¹⁸O-labeled reagents to track acyl transfer steps in amide bond formation .
  • Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .

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